![molecular formula C14H16N2O B2599778 2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 956754-78-2](/img/structure/B2599778.png)
2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include the compound’s structure and any known synonyms .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reaction conditions, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .科学的研究の応用
Antibacterial and Antifungal Studies
The compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown promising antibacterial and antifungal properties . These derivatives were tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
Alzheimer’s Disease Treatment
In a study, novel 2,3-dihydro-1H-inden-1-ones were designed, synthesized, and evaluated as catechol ether-based dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) . Among these compounds, one bearing a 2-(piperidin-1-yl)ethoxy group at the 6-position showed promise .
Antiviral Activity
Indole derivatives, which share a similar structure with the compound , have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that the compound “2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol” might also have potential in this area.
Anticancer Activity
Indole derivatives have shown anticancer activity . Given the structural similarity, the compound “2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol” could potentially be explored for anticancer applications.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This suggests that the compound “2-[3-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-1-yl]ethan-1-ol” might also have potential as an antioxidant.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(2,3-dihydro-1H-inden-5-yl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-9-8-16-7-6-14(15-16)13-5-4-11-2-1-3-12(11)10-13/h4-7,10,17H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFLIMURNXGLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)
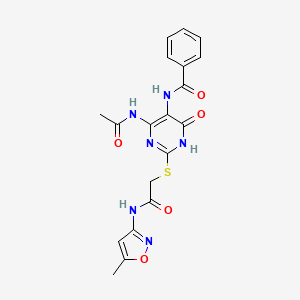


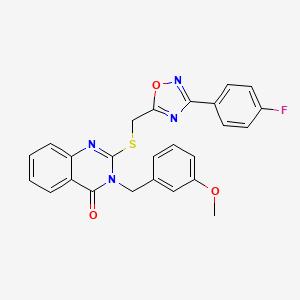
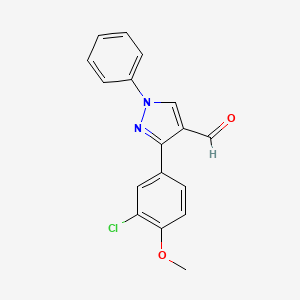
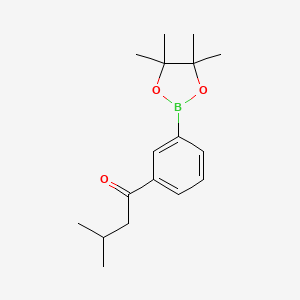
![6-(4-Chlorophenyl)-2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2599710.png)
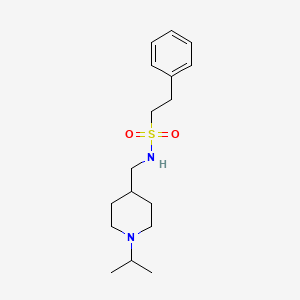
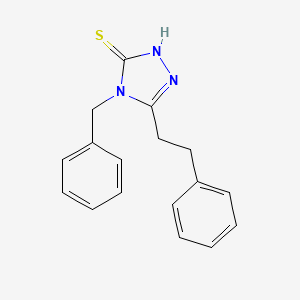
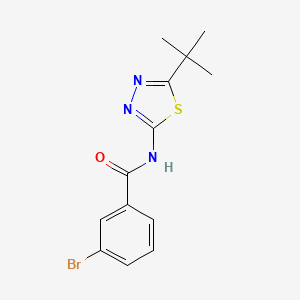
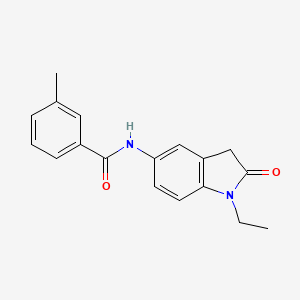
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2599717.png)